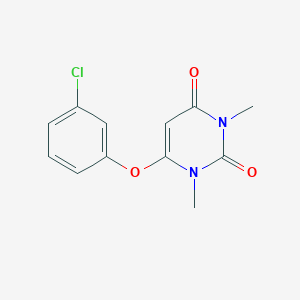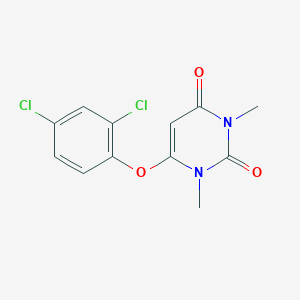![molecular formula C8H6F3NO2S B501026 {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid CAS No. 220459-58-5](/img/structure/B501026.png)
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thioacetic acid moiety
作用機序
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in various pharmaceutical applications . This suggests that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially influence the bioavailability of this compound .
Result of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to their interaction with various biological targets, influenced by the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The presence of the trifluoromethyl group is known to enhance the stability of compounds, which could potentially influence how environmental factors affect this compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid typically involves the reaction of 3-(trifluoromethyl)pyridine-2-thiol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
類似化合物との比較
Similar Compounds
- {[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
- {[4-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
- {[2-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
Uniqueness
{[3-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid is unique due to the position of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct properties and applications compared to its isomers.
特性
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)5-2-1-3-12-7(5)15-4-6(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYISVYZFFHKECJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[(Benzylsulfanyl)methyl]-2,4-pyrimidinediol](/img/structure/B500943.png)
![6-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500944.png)
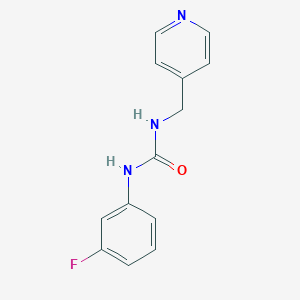
![N-(4-chlorophenyl)-N'-(2-{[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]sulfanyl}phenyl)urea](/img/structure/B500950.png)
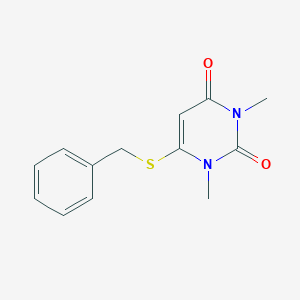
![1,3-dimethyl-6-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B500953.png)
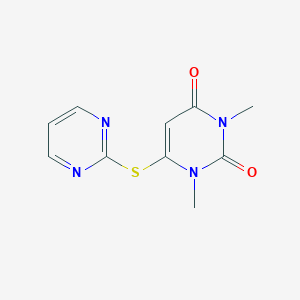
![1,3-dimethyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B500955.png)
![6-[(2-chlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500958.png)
![6-[(3-chlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500959.png)
![6-[(2,4-dichlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500962.png)
![6-[(3,4-dichlorobenzyl)sulfanyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B500963.png)
